N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic structure, which is a rare and interesting feature in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the sulfanyl group. Common reagents used in these reactions include cyclohexanone, quinazoline derivatives, and thiol compounds. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-(2,4-dimethoxyphenyl)-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-28-16-10-11-19(20(14-16)29-2)24-21(27)15-30-22-17-8-4-5-9-18(17)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMAUDVTPNIJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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